molecular formula C15H23NO7 B3077403 (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate CAS No. 1048031-07-7

(2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate

Cat. No. B3077403
CAS RN: 1048031-07-7
M. Wt: 329.35 g/mol
InChI Key: LQZQRRGONQCRCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzyl group, the introduction of the methoxy groups, and the formation of the amine group. The exact synthesis would depend on the specific reactions used and the order in which the functional groups are introduced. Unfortunately, without specific literature or patents detailing the synthesis of this compound, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzyl group suggests a planar, aromatic ring structure. The methoxy groups are electron-donating, which could influence the compound’s reactivity. The amine group could participate in hydrogen bonding, influencing the compound’s physical properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The benzyl group could undergo electrophilic aromatic substitution reactions, while the amine group could participate in reactions typical of amines, such as acylation or alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar amine and methoxy groups could influence the compound’s solubility in different solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3.C2H2O4/c1-10(9-15-2)14-8-11-6-5-7-12(16-3)13(11)17-4;3-1(4)2(5)6/h5-7,10,14H,8-9H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZQRRGONQCRCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=C(C(=CC=C1)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate
Reactant of Route 2
(2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate
Reactant of Route 3
(2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate
Reactant of Route 4
(2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate
Reactant of Route 5
Reactant of Route 5
(2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate
Reactant of Route 6
(2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.